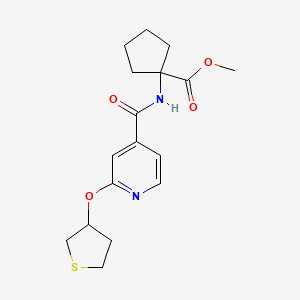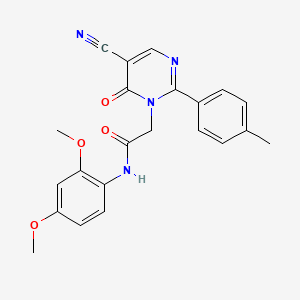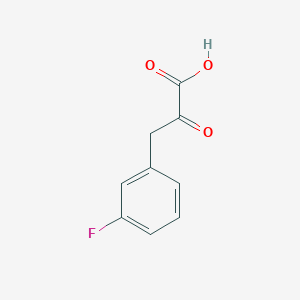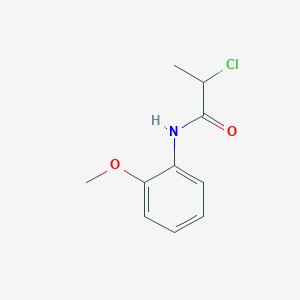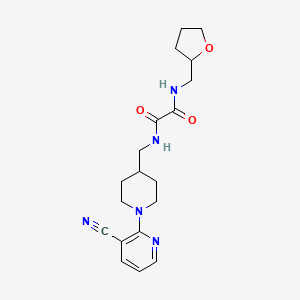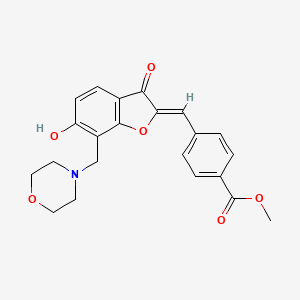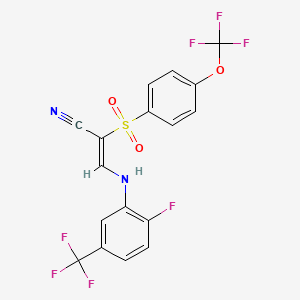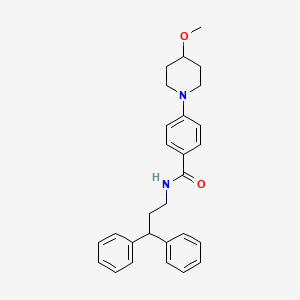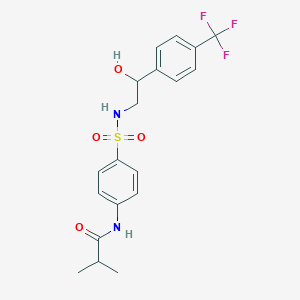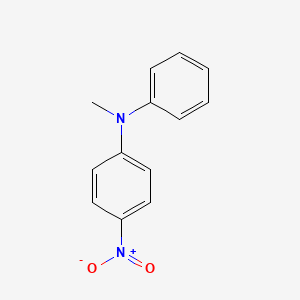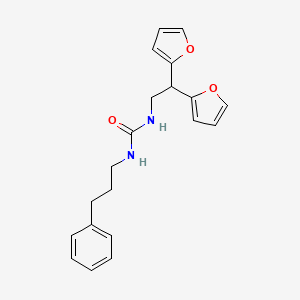
1-(2,2-Di(furan-2-yl)ethyl)-3-(3-phenylpropyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Di(furan-2-yl)ethyl)-3-(3-phenylpropyl)urea is an organic compound that features a urea functional group. The compound is characterized by the presence of two furan rings and a phenylpropyl group, which may impart unique chemical and physical properties. Compounds containing furan rings are often of interest due to their aromaticity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Di(furan-2-yl)ethyl)-3-(3-phenylpropyl)urea can be achieved through a multi-step process:
Formation of the furan-2-yl ethyl intermediate: This can be synthesized by reacting furan with an appropriate alkylating agent under acidic or basic conditions.
Formation of the phenylpropyl isocyanate: This can be synthesized by reacting phenylpropylamine with phosgene or a phosgene substitute.
Coupling reaction: The final step involves reacting the furan-2-yl ethyl intermediate with phenylpropyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, catalysts to increase reaction efficiency, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
1-(2,2-Di(furan-2-yl)ethyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan rings could yield furanones, while reduction could yield dihydrofuran derivatives.
科学研究应用
1-(2,2-Di(furan-2-yl)ethyl)-3-(3-phenylpropyl)urea may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential biological activity due to the presence of furan rings, which are known to interact with biological targets.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the synthesis of polymers, resins, or other industrial chemicals.
作用机制
The mechanism of action of 1-(2,2-Di(furan-2-yl)ethyl)-3-(3-phenylpropyl)urea would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The furan rings could participate in π-π interactions or hydrogen bonding, while the urea group could form hydrogen bonds with biological targets.
相似化合物的比较
Similar Compounds
1-(2-Furyl)ethyl-3-phenylpropylurea: Similar structure but with only one furan ring.
1-(2,2-Di(furan-2-yl)ethyl)-3-methylurea: Similar structure but with a methyl group instead of a phenylpropyl group.
Uniqueness
1-(2,2-Di(furan-2-yl)ethyl)-3-(3-phenylpropyl)urea is unique due to the presence of two furan rings and a phenylpropyl group, which may impart distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
1-[2,2-bis(furan-2-yl)ethyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-20(21-12-4-9-16-7-2-1-3-8-16)22-15-17(18-10-5-13-24-18)19-11-6-14-25-19/h1-3,5-8,10-11,13-14,17H,4,9,12,15H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLRUTBLKWBOSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-cyclohexyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2998235.png)
![Methyl 2-({2-[(4-fluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate](/img/structure/B2998239.png)
![3-Methyl-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-7-propylpurine-2,6-dione](/img/structure/B2998240.png)
